molecular formula C20H17N5O2 B2926770 N-(3-methylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide CAS No. 1251613-63-4

N-(3-methylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide

Cat. No.: B2926770
CAS No.: 1251613-63-4
M. Wt: 359.389
InChI Key: AASGNPHZHNFTCI-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide is a high-quality synthetic small molecule intended for research applications. As part of the 1,2,4-triazolo[4,3-b]pyridazine family, this compound is of significant interest in medicinal chemistry and drug discovery due to the broad biological activity of its core structure. Derivatives of 1,2,4-triazoles have been extensively studied and reported in scientific literature to exhibit a range of pharmacological properties, including anticonvulsant, antibacterial, and antifungal effects . Specifically, research on analogs within this chemical class has identified compounds with potential mechanisms of action that target essential bacterial cell division proteins, such as ZipA, suggesting a promising avenue for the development of novel anti-infective agents . The structural features of this molecule, including the acetamide moiety and the triazolo-pyridazine system, make it a valuable scaffold for exploring structure-activity relationships (SAR), optimizing lead compounds, and screening for new biological activities. This product is provided for research purposes to support investigations in chemical biology, pharmacology, and pre-clinical drug development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-methylphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-14-6-5-9-16(12-14)21-19(26)13-24-20(27)25-18(23-24)11-10-17(22-25)15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASGNPHZHNFTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with acyl hydrazides under controlled conditions. The reaction is often carried out in the presence of a catalyst and under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to achieve high purity and yield. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced analogs with altered functional groups.

Scientific Research Applications

N-(3-methylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Moiety

The acetamide group in the target compound is substituted with a 3-methylphenyl group. Analog N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide (PubChem) replaces the methyl group with a 4-ethoxyphenyl substituent . Key differences include:

  • Positional isomerism : The para-substituted ethoxy group may alter steric interactions with biological targets versus the meta-methyl group.

Substituent Variations on the Triazolo-Pyridazinone Core

The 6-phenyl group in the target compound is replaced in other analogs:

  • 8-(3-methylpiperidin-1-yl) (CAS 1251707-39-7): A piperidine substituent introduces basicity, which could enhance blood-brain barrier penetration .

Core Heterocycle Modifications

While the target compound features a pyridazinone core, analogs like tert-butyl N-(4-ethylphenyl)carbamate (Enamine Ltd) and imidazo[1,2-a]pyridine derivatives (LGC Standards) illustrate divergent scaffolds . Pyridazinone’s two adjacent nitrogen atoms create a planar structure, favoring interactions with ATP-binding pockets in kinases, whereas imidazo-pyridines are more rigid and may target GABA receptors .

Structural and Physicochemical Comparison Table

Compound Name Core Structure Acetamide Substituent 6-Position Substituent Molecular Formula Molecular Weight Source
Target Compound Triazolo[4,3-b]pyridazinone 3-methylphenyl Phenyl C22H18N4O2* ~382.4* N/A
N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide Triazolo[4,3-b]pyridazinone 4-ethoxyphenyl Phenyl C22H20N4O3 396.4
2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide Triazolo[4,3-b]pyridazinone - Thiophen-2-yl C16H13N7O2S 367.4
N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazine-2-yl)acetamide Triazolo[4,3-b]pyridazinone Thiazine-2-yl Pyridin-3-yl C22H16N6OS 412.5
N-(3-methoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide Triazolo[4,3-a]pyrazinone 3-methoxyphenyl 3-methylpiperidin-1-yl C20H24N6O3 396.4

*Estimated based on structural similarity.

Key Implications of Structural Differences

  • Bioavailability : Ethoxy and thiophene substituents may improve aqueous solubility compared to phenyl/methyl groups .
  • Target Selectivity: Pyridazinone cores favor kinase inhibition, while pyrazinone analogs (e.g., CAS 1251707-39-7) might exhibit CNS activity due to piperidine substitution .
  • Metabolic Stability : Methyl groups (target compound) may reduce oxidative metabolism compared to ethoxy or thiophene-containing analogs .

Biological Activity

N-(3-methylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment. This article aims to synthesize existing research findings regarding its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound can be characterized by its complex structure that includes a triazolo-pyridazine moiety. Its molecular formula is C22H22N4O2C_{22}H_{22}N_{4}O_{2} with a molecular weight of approximately 374.44 g/mol. The presence of the triazole and pyridazine rings contributes to its pharmacological properties.

1. Anticancer Activity

Recent studies have highlighted the compound's anticancer potential. It has been evaluated against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

The compound demonstrated significant cytotoxicity with low IC50 values, indicating potent activity against these cancer cell lines.

The mechanism behind the anticancer effects appears to involve the inhibition of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. The compound exhibited an IC50 value of 48 nM against c-Met kinase, suggesting strong inhibitory potential which correlates with its cytotoxic effects on cancer cells .

Case Study: In Vitro Evaluation

In a detailed study assessing various derivatives of triazolo-pyridazine compounds, this compound was shown to induce apoptosis in A549 cells through cell cycle arrest in the G0/G1 phase . This indicates that the compound may not only inhibit cell proliferation but also promote programmed cell death.

1. Toxicity and Selectivity

While demonstrating promising anticancer activity, it is crucial to assess the selectivity and toxicity profile of the compound. Preliminary data suggest moderate toxicity levels when tested against normal human hepatocytes (LO2) compared to tumor cells . This selectivity is vital for therapeutic applications.

2. Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the efficacy of this compound. Variations in substituents on the triazole and pyridazine rings have been shown to significantly affect biological activity . Future research should focus on synthesizing analogs with modified structures to enhance potency and reduce toxicity.

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